molecular formula C9H6BrNO B15134808 7-bromo-4aH-quinolin-2-one

7-bromo-4aH-quinolin-2-one

Cat. No.: B15134808
M. Wt: 224.05 g/mol
InChI Key: ZWFJLMUOUGVION-UHFFFAOYSA-N
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Description

7-Bromo-4aH-quinolin-2-one is a brominated derivative of the quinolin-2-one scaffold, characterized by a bicyclic structure with a lactam group at position 2 and a bromine substituent at position 5. The "4aH" designation refers to the tautomeric form of the quinoline ring system, where the hydrogen resides at the 4a position, stabilizing the conjugated π-system.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

7-bromo-4aH-quinolin-2-one

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H

InChI Key

ZWFJLMUOUGVION-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of 7-bromo-4aH-quinolin-2-one often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinolin-2,4-dione derivatives.

    Reduction: 7-bromo-4aH-quinolin-2-ol.

    Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.

  • Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-4aH-quinolin-2-one with its closest analogs based on substituent patterns, physicochemical properties, and applications.

7-Bromo-4-methylquinolin-2(1H)-one

  • Structure : A methyl group at position 4 distinguishes this analog.
  • Key Data: Molecular Formula: C10H8BrNO . Melting Point: 286–288°C . pKa: 10.94 ± 0.70 (predicted), indicating moderate basicity .

7-Bromo-2-phenyl-1H-quinazolin-4-one

  • Structure: Substitution of the quinolinone oxygen with a nitrogen at position 4 creates a quinazolinone core, with a phenyl group at position 2.
  • Key Data :
    • Molecular Formula : C14H9BrN2O .
    • Molecular Weight : 301.14 g/mol .
  • Applications: Quinazolinones are explored for anticancer and antimicrobial activity, with the phenyl group enhancing π-π stacking interactions in target binding .

Pyrazoloquinolinone Derivatives (e.g., DK-IV-22-1)

  • Structure: Fusion of a pyrazole ring at positions 3 and 4 of the quinolinone core.
  • Key Data: Example Compound: DK-IV-22-1 (7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one) . Synthesis: Derived from ethyl-7-bromo-4-chloro-quinoline-3-carboxylate and substituted phenylhydrazines .
  • Applications : Designed as α6-GABAA receptor subtype-selective agents with improved metabolic stability .

7-Bromo-3,4-dihydroquinolin-2(1H)-one

  • Structure: Saturation of the 3,4-bond in the quinoline ring reduces aromaticity.
  • Key Data: CAS No.: 14548-51-7 . Similarity Score: 0.92 compared to unsaturated analogs .
  • Applications: Dihydroquinolinones are intermediates in synthesizing tetrahydroquinoline-based pharmaceuticals .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Bromine at Position 7 : Enhances electrophilic aromatic substitution reactivity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl vs. Phenyl Substituents: Methyl groups (e.g., 7-bromo-4-methylquinolin-2(1H)-one) increase lipophilicity (predicted logP ~2.5) , while phenyl groups (e.g., DK-IV-22-1) improve target binding affinity via hydrophobic interactions .
  • Heterocyclic Modifications: Pyrazoloquinolinones exhibit enhanced metabolic stability compared to non-fused analogs due to rigidified conformations . Quinazolinones (e.g., 7-bromo-2-phenyl-1H-quinazolin-4-one) display distinct electronic profiles, altering hydrogen-bonding capabilities .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Predicted pKa LogP
7-Bromo-4-methylquinolin-2(1H)-one 238.08 286–288 10.94 ~2.5
DK-IV-22-1 439.21 Not reported Not reported ~3.8
7-Bromo-2-phenyl-1H-quinazolin-4-one 301.14 Not reported ~8.5 ~3.2

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